molecular formula C29H48O2 B569020 Cholesterol 3-Acetate-d7 CAS No. 1345629-08-4

Cholesterol 3-Acetate-d7

Cat. No.: B569020
CAS No.: 1345629-08-4
M. Wt: 435.744
InChI Key: XUGISPSHIFXEHZ-PETFRECNSA-N
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Description

Cholesterol 3-Acetate-d7 is a derivative of cholesterol, a major component of all biological membranes. This compound is isotopically labeled with deuterium, making it useful in various scientific research applications. The molecular formula of this compound is C29H41D7O2, and it has a molecular weight of 435.73 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol 3-Acetate-d7 typically involves the acetylation of cholesterol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at specific positions in the molecule. The process involves the following steps:

    Acetylation: Cholesterol is reacted with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.

    Deuterium Labeling: The acetylated cholesterol is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of deuterium. The final product is purified using chromatographic methods to achieve the desired chemical purity .

Chemical Reactions Analysis

Types of Reactions: Cholesterol 3-Acetate-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cholest-5-en-3-one, while reduction can regenerate cholesterol .

Scientific Research Applications

Cholesterol 3-Acetate-d7 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cholesterol 3-Acetate-d7 involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. The deuterium labeling allows researchers to track its distribution and metabolism in biological systems. The compound interacts with various molecular targets, including enzymes involved in cholesterol metabolism and transport pathways .

Comparison with Similar Compounds

Cholesterol 3-Acetate-d7 can be compared with other similar compounds such as:

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Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1/i1D3,2D3,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGISPSHIFXEHZ-PETFRECNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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